molecular formula C12H16BrNO3 B093186 Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- CAS No. 15560-64-2

Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-

Cat. No. B093186
CAS RN: 15560-64-2
M. Wt: 302.16 g/mol
InChI Key: LOKRZPSRQFVRBE-UHFFFAOYSA-N
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Description

Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-, also known as AHA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AHA is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. Urease is found in many bacteria and is a critical factor in the pathogenesis of urinary tract infections, kidney stones, and other diseases.

Mechanism Of Action

Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- inhibits urease by forming a stable complex with the active site of the enzyme. The complex prevents the binding of urea to the enzyme, thereby inhibiting its activity. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to be a competitive inhibitor of urease, meaning that it competes with urea for binding to the enzyme.

Biochemical And Physiological Effects

Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to have a variety of biochemical and physiological effects. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to reduce the production of ammonia in the urine, which is a critical factor in the formation of kidney stones. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has also been shown to reduce the growth of urease-producing bacteria in the urinary tract, thereby reducing the risk of urinary tract infections.

Advantages And Limitations For Lab Experiments

Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has several advantages for lab experiments. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- is a potent inhibitor of urease, which makes it an excellent tool for studying the role of urease in disease pathogenesis. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has some limitations for lab experiments. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- is a synthetic compound, and its effects may not be representative of those of natural compounds. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- may also have off-target effects that could confound experimental results.

Future Directions

There are several future directions for research on Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-. One area of research is the development of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)--based therapies for the treatment of urinary tract infections, kidney stones, and other diseases. Another area of research is the development of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)--based diagnostic tools for the detection of urease-producing bacteria. Additionally, further research is needed to understand the biochemical and physiological effects of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- and to identify any potential off-target effects.

Synthesis Methods

Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- can be synthesized by the reaction of 3-bromo-4-butoxyphenol with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds under mild conditions and yields Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- as a white crystalline solid. The purity of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- can be improved by recrystallization from ethanol or ethyl acetate.

Scientific Research Applications

Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been extensively studied for its potential therapeutic applications in the treatment of urinary tract infections, kidney stones, and other diseases. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to be a potent inhibitor of urease, which is a critical factor in the pathogenesis of these diseases. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has also been investigated for its potential use as a diagnostic tool for the detection of urease-producing bacteria.

properties

CAS RN

15560-64-2

Product Name

Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C12H16BrNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15)

InChI Key

LOKRZPSRQFVRBE-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br

Other CAS RN

15560-64-2

synonyms

2-(3-Bromo-4-butoxyphenyl)acetohydroxamic acid

Origin of Product

United States

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